11-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
11-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a piperazine ring with a dichlorobenzyl group and a cyclopenta[4,5]pyrido[1,2-a]benzimidazole core, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopenta[4,5]pyrido[1,2-a]benzimidazole core, followed by the introduction of the piperazine ring and the dichlorobenzyl group. Key steps include:
Formation of the Cyclopenta[4,5]pyrido[1,2-a]benzimidazole Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the core structure.
Introduction of the Dichlorobenzyl Group: This is typically done through a nucleophilic aromatic substitution reaction, where the dichlorobenzyl group is attached to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
11-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology
In biological research, 11-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 11-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
11-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile: shares similarities with other piperazine-containing compounds and benzimidazole derivatives.
Piperazine Derivatives: Compounds like 1-(3,4-dichlorobenzyl)piperazine exhibit similar structural features and reactivity.
Benzimidazole Derivatives: Compounds such as 2-(4-chlorobenzyl)benzimidazole share the benzimidazole core and may exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This combination of a piperazine ring, dichlorobenzyl group, and a complex heterocyclic core makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C26H23Cl2N5 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
16-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
InChI |
InChI=1S/C26H23Cl2N5/c27-21-9-8-17(14-22(21)28)16-31-10-12-32(13-11-31)26-19-5-3-4-18(19)20(15-29)25-30-23-6-1-2-7-24(23)33(25)26/h1-2,6-9,14H,3-5,10-13,16H2 |
InChI Key |
QYDKQXBBDDRIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CC6=CC(=C(C=C6)Cl)Cl)C#N |
Origin of Product |
United States |
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